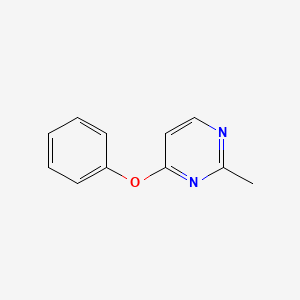

2-methyl-4-phenoxypyrimidine

Description

2-Methyl-4-phenoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a phenoxy group at position 4. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors.

Properties

IUPAC Name |

2-methyl-4-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-12-8-7-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXSTLMFTRBPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Reagents

In NAS, the phenoxy group replaces a chloride or methylsulfonyl group under basic conditions. For example, 2-methyl-4-chloropyrimidine reacts with phenol in the presence of potassium carbonate or sodium hydroxide, generating the phenoxy derivative via an SNAr mechanism. The reaction proceeds through a Meisenheimer intermediate, stabilized by electron-withdrawing substituents on the pyrimidine ring.

Critical Parameters:

-

Base Selection: Sodium hydroxide or potassium carbonate facilitates deprotonation of phenol, enhancing nucleophilicity.

-

Solvent Systems: Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) improve solubility, while toluene-water biphasic systems mitigate side reactions.

-

Temperature: Reactions are typically conducted at 70–80°C to accelerate kinetics without promoting decomposition.

Catalytic Enhancements

Phase-transfer catalysts (PTCs), such as benzyltriethylammonium chloride, significantly improve reaction efficiency. In a representative protocol, refluxing 2-methylsulfonyl-4,6-dimethoxylpyrimidine with hydroquinone in a toluene-water system containing the PTC yielded this compound at 86.5% efficiency. The PTC facilitates interfacial transfer of the phenoxide ion, reducing reaction time from >12 hours to 3.5 hours.

Bromination-Mediated Pathways

Bromination of precursor pyrimidines offers an alternative route, though it is less common due to lower yields.

Bromination as a Precursor Step

2-Amino-4-methyl-6-phenoxypyrimidine undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride, producing 5-bromo derivatives. Subsequent displacement of the bromine atom with phenol is feasible but yields <30% due to competing side reactions.

Challenges:

-

Regioselectivity: Bromination preferentially occurs at the pyrimidine C5 position, complicating subsequent substitutions.

-

Byproduct Formation: Over-bromination and ring degradation are prevalent under harsh conditions.

Industrial-Scale Production and Optimization

Solvent and Temperature Optimization

Industrial protocols favor continuous-flow systems to enhance heat transfer and reduce reaction times. A toluene-water biphasic system at 80°C achieves 85% yield with minimal emulsion formation, simplifying product isolation.

Table 1: Comparative Analysis of Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene-Water | 80 | 85 | 98 |

| Acetonitrile | 70 | 78 | 95 |

| Dimethylformamide | 90 | 82 | 97 |

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Pyrimidine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1.1 Antidiabetic Activity

Recent studies have shown that derivatives of 2-methyl-4-phenoxypyrimidine exhibit significant antidiabetic properties. Specifically, compounds designed from this base structure have been identified as potent agonists for the TGR5 receptor, which plays a crucial role in glucose metabolism and insulin sensitivity.

- Case Study : A study published in PubMed demonstrated that a specific derivative (Compound 23g) significantly reduced blood glucose levels in db/db mice. The compound exhibited an EC50 value of 0.72 nM on human TGR5, indicating high potency. A single oral dose resulted in a 49% reduction in the area under the blood glucose curve during an oral glucose tolerance test (OGTT) .

| Compound | EC50 (human TGR5) | Blood Glucose Reduction (%) |

|---|---|---|

| 23g | 0.72 nM | 49 |

1.2 Cancer Research

This compound derivatives are also being explored for their potential in cancer therapy. Research indicates that these compounds may influence cellular mechanisms involved in tumor growth and metastasis.

- Case Study : Researchers have focused on the role of these compounds in modulating signaling pathways associated with cancer cell survival and proliferation. For instance, studies have shown that certain derivatives can inhibit key proteins involved in cancer cell migration and invasion, providing a potential therapeutic avenue for cancer treatment .

Agricultural Applications

2.1 Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly its ability to inhibit specific enzymes involved in plant growth.

- Case Study : Research has indicated that this compound can effectively suppress the growth of certain weed species by targeting their metabolic pathways. This application is particularly valuable in developing environmentally friendly herbicides that minimize harm to non-target plants .

| Application | Target Species | Mechanism of Action |

|---|---|---|

| Herbicide | Various weeds | Inhibition of growth enzymes |

Summary of Findings

The applications of this compound span medicinal chemistry and agricultural sciences, showcasing its versatility as a compound with significant potential:

- Medicinal Applications : Notable for its antidiabetic effects and potential use in cancer therapies.

- Agricultural Applications : Effective as a herbicide targeting specific weed species.

Mechanism of Action

The mechanism of action of 2-methyl-4-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The pyrimidine scaffold allows diverse substitutions that modulate electronic, steric, and solubility properties. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Research Findings and Challenges

- Synthetic Challenges: Bulky substituents like phenoxy require optimized reaction conditions (e.g., elevated temperatures or catalysts) compared to smaller groups like methoxy .

- Solubility vs. Bioactivity: While the phenoxy group enhances target binding, it may reduce aqueous solubility, necessitating formulation strategies for drug development.

Biological Activity

2-Methyl-4-phenoxypyrimidine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article explores its biological significance, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring substituted with a methyl group at the second position and a phenoxy group at the fourth position. This specific arrangement is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. The compound exhibits significant activity against various bacterial strains and fungi. For instance, compounds with similar structures have been shown to inhibit:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

A study demonstrated that modifications in the phenoxy group could enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) where specific substituents impact activity levels significantly .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Research indicates that derivatives of pyrimidines can induce apoptosis in cancer cells and inhibit cell proliferation. For example:

- Cell Lines Tested :

- OVCAR-4 (ovarian cancer)

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

In one study, compounds bearing phenoxy groups exhibited IC50 values as low as 5.67 µM against Huh7 hepatocellular carcinoma cells, indicating potent anticancer activity . The mechanism often involves cell cycle arrest and apoptosis induction through various pathways, including inhibition of histone deacetylases (HDACs) which are crucial for cancer cell survival and proliferation .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various biological processes. Notably, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease by increasing acetylcholine availability in synapses .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound and related compounds:

- Antimicrobial Evaluation :

-

Anticancer Mechanisms :

- Studies on the effect of pyrimidine derivatives on cancer cell lines revealed that specific structural modifications could significantly increase their cytotoxic effects.

- For instance, compounds with methoxy groups demonstrated superior activity against MCF-7 cells with IC50 values ranging from 10.25 ± 2.5 µM .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.